molecular formula C14H21BrN2O2 B5645617 2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol

Cat. No.: B5645617
M. Wt: 329.23 g/mol
InChI Key: UMMRECVMHZMJJZ-UHFFFAOYSA-N
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Description

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is a chemical compound known for its potential therapeutic applications. This compound belongs to the class of selective dopamine D3 receptor antagonists and has been studied for its effects on the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and emotional processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step involves an aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the amination of 2-bromo-5-formylpyridine with ethylpiperazine, followed by the replacement of bromine with an amine functional group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and amination processes, which can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a dehalogenated product.

Scientific Research Applications

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its effects on dopamine receptors and its potential use in treating addiction and other related disorders.

    Medicine: It has shown promise in preclinical studies for reducing drug-seeking behavior and improving motor function in animal models of Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The compound acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the dopamine D3 receptor, it reduces the rewarding effects of drugs of abuse and prevents relapse. This mechanism makes it a potential candidate for the treatment of addiction and other related disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(3,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole

Uniqueness

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is unique due to its high selectivity for the dopamine D3 receptor and its low potential for abuse. This makes it a safer alternative to other drugs of abuse and a promising candidate for the treatment of addiction.

Properties

IUPAC Name

2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-3-16-4-6-17(7-5-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRECVMHZMJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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